LTA4H Aminopeptidase Activation Potency: 4-MDM vs. Structurally Related Thiazole Derivatives
4-Methoxydiphenylmethane (4-MDM) activates the aminopeptidase activity of leukotriene A4 hydrolase (LTA4H) with a 50% activation concentration (AC₅₀) of 0.00483 mM (4.83 µM) in vitro [1]. In contrast, the structurally related thiazole derivative 4-[4-[(4-methylphenyl)methyl]phenyl]-1,3-thiazol-2-ylamine exhibits an AC₅₀ of 0.000083 mM (0.083 µM), representing a 58-fold higher potency, while another thiazole analog, 4-(4-[[4-(methoxy)phenyl]methyl]phenyl)-1,3-thiazol-2-ylamine, achieves an AC₅₀ of 0.00021 mM (0.21 µM) [2]. This potency differential demonstrates that 4-MDM occupies a distinct activity tier among LTA4H activators, enabling researchers to select the appropriate potency for their specific dose-response experimental designs.
| Evidence Dimension | LTA4H aminopeptidase activation potency (AC₅₀) |
|---|---|
| Target Compound Data | 0.00483 mM (4.83 µM) |
| Comparator Or Baseline | 4-[4-[(4-methylphenyl)methyl]phenyl]-1,3-thiazol-2-ylamine: 0.000083 mM (0.083 µM); 4-(4-[[4-(methoxy)phenyl]methyl]phenyl)-1,3-thiazol-2-ylamine: 0.00021 mM (0.21 µM) |
| Quantified Difference | 4-MDM is 58-fold less potent than the methylphenyl-thiazole analog and 23-fold less potent than the methoxyphenyl-thiazole analog |
| Conditions | In vitro enzyme assay using purified human LTA4H; measured by spectrophotometric detection of p-nitroaniline release |
Why This Matters
Selection of 4-MDM over higher-potency analogs may be preferred in studies requiring a lower activation magnitude to avoid oversaturation of the LTA4H pathway or to match specific in vivo dosing constraints.
- [1] BRENDA Enzyme Database. EC 3.4.11.4 - Leukotriene A4 hydrolase aminopeptidase - Activating Compounds (4-methoxydiphenylmethane). View Source
- [2] Lee, K.H., Petruncio, G., Shim, A., Burdick, M., Zhang, Z., Shim, Y.M., Noble, S.M., Paige, M. Effect of modifier structure on the activation of leukotriene A4 hydrolase aminopeptidase activity. J. Med. Chem. 2019, 62, 10605-10616. View Source
